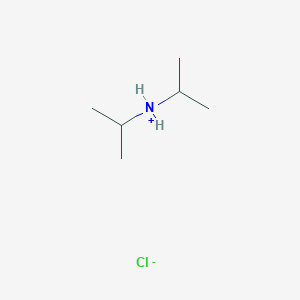
Diisopropylamine, hydrochloride
概要
説明
Diisopropylamine hydrochloride is a chemical compound with the linear formula [(CH3)2CH]2NH·HCl . It is a derivative of diisopropylamine, a secondary amine with the chemical formula (Me2CH)2NH (Me = methyl) . Diisopropylamine is a colorless liquid with an ammonia-like odor . Its lithium derivative, lithium diisopropylamide, known as LDA, is a widely used reagent .
Synthesis Analysis
Diisopropylamine can be synthesized using acetone, ammonia, and hydrogen as raw materials. The reaction occurs at 150-220 °C under normal pressure with nickel, copper, and clay as catalysts . The conversion rate of acetone is 98%, and the crude products of mono- and diisopropylamine are obtained . Diisopropylamine reacts with organolithium reagents to give lithium diisopropylamide (LDA) .
Molecular Structure Analysis
The molecular formula of Diisopropylamine hydrochloride is C6H16ClN . The average mass is 137.651 Da and the monoisotopic mass is 137.097122 Da .
Chemical Reactions Analysis
Diisopropylamine is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA) . Warming the solution to 0 degrees C converts the aryllithium to 2-fluoro-6-(diisopropylamino)pyridine .
Physical And Chemical Properties Analysis
Diisopropylamine is a colorless liquid with an ammonia-like odor . It has a density of 0.722 g/mL , a melting point of -61.00 °C , and a boiling point of 83 to 85 °C . It is miscible in water and has a vapor pressure of 9.3 kPa (at 20°C) .
科学的研究の応用
Medical Applications :
- As a cardiovascular drug, diisopropylamine hydrochloride was studied for its hemodynamic effects in hypertensive patients, showing a significant decrease in blood pressure and cardiac output (Retzke, U. et al., 1980).
- In dermatology and cosmetology, it's used to adjust the pH of cosmetic formulations. Despite being an irritant, it's considered safe when not combined with N-nitrosating agents (Andersen, F. A., 1995).
Treatment of Diseases :
- It has been used in treating nonalcoholic fatty liver disease (NAFLD). A study showed diisopropylamine dichloroacetate was effective and safe in treating NAFLD (Lu, L. et al., 2005).
Chemical Analysis and Quality Control :
- Various studies have developed High-Performance Liquid Chromatography (HPLC) methods for determining diisopropylamine dichloroacetate in medical formulations, indicating its importance in quality control and pharmaceutical preparations (Xin, H., 2008).
Liver Disease Research :
- Its efficacy in treating chronic hepatitis B and promoting liver metabolism has been examined. The substance showed positive effects on liver function and clinical symptoms in patients with moderate and severe chronic hepatitis B (Rong, W., 2008).
Catalysis and Synthesis :
- Diisopropylamine has been used as an effective catalyst in the synthesis of aryl disulfides, indicating its utility in chemical synthesis and industrial processes (Kuciński, K. & Hreczycho, G., 2018).
Chemical Warfare Agent Decontamination :
- It's involved in the decontamination of chemical warfare agents. The chemical analysis post-decontamination provides insights into verification and forensic attribution (Hopkins, F. B. et al., 2014).
Corrosion Inhibition :
- Diisopropylamine methyl urea, synthesized from diisopropylamine, has shown effectiveness as a corrosion inhibitor. Its inhibitory performance was evaluated and found effective, indicating its application in industrial maintenance and preservation (Zhou, F. & Zhang, H., 2015).
Skin Care and Dermatology :
- Diisopropylamine dichloroacetate has been found to enhance both the proliferation and differentiation of normal human keratinocytes in vitro, which could be linked to the turnover of skin epidermis (Kitamura, N. et al., 1999).
作用機序
Safety and Hazards
将来の方向性
Diisopropylamine is a widely used reagent in organic synthesis . Its main commercial applications are as a precursor to the herbicide, diallate and triallate, as well as certain sulfenamides used in the vulcanization of rubber . It is also used to prepare N,N-Diisopropylethylamine (Hünig’s base) by alkylation with diethyl sulfate . The bromide salt of diisopropylamine, diisopropylammonium bromide, is a room-temperature organic ferroelectric material .
Relevant Papers
A paper titled “Diisopropylamine as a single catalyst in the synthesis of aryl disulfides” discusses the use of diisopropylamine as a very effective catalyst in the synthesis of disulfides . This procedure opens a low-cost, green, and industrially applicable synthetic pathway to obtain aryl disulfides .
特性
IUPAC Name |
di(propan-2-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAZVWXGWMBUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH2+]C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108-18-9 (Parent) | |
| Record name | Diisopropylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
137.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylamine, hydrochloride | |
CAS RN |
819-79-4, 22675-80-5 | |
| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine, 1,1-dimethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022675805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-prop-2-enyl-3-[(4-propylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B7752103.png)
![(Z)-4-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B7752113.png)
![2-((4,5-Dimethylbenzo[d]thiazol-2-yl)amino)-1-phenylethanone](/img/structure/B7752118.png)
![1-(4-Ethylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B7752120.png)




![3-{1-[(5-Chloro-2-methylphenyl)amino]-1-oxopropan-2-yl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7752160.png)
![5-(3,4-Dimethylphenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B7752164.png)
